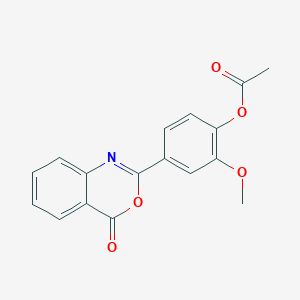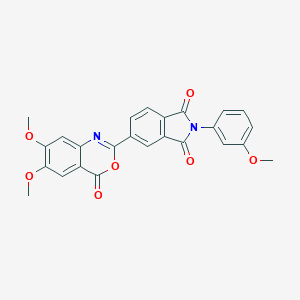![molecular formula C23H18N2O4 B303216 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)
2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide, also known as MOBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MOBA is a benzoxazine derivative that has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects, 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has also been shown to induce cell cycle arrest, which can prevent cancer cells from dividing and growing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in lab experiments is that it has shown promising results in various cancer cell lines, indicating its potential as a therapeutic agent. However, one limitation is that the mechanism of action of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is not fully understood, which may make it difficult to optimize its use in cancer treatment. Additionally, more research is needed to determine the toxicity and pharmacokinetics of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide. One area of focus could be on optimizing the synthesis method to improve the yield and purity of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide. Another area of research could be on elucidating the mechanism of action of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide, which could lead to the development of more effective cancer treatments. Additionally, more research is needed to determine the toxicity and pharmacokinetics of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in vivo, which could inform the development of clinical trials.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves the reaction of 2-(4-methoxyphenyl)acetic acid with 3-(4-oxo-4H-3,1-benzoxazin-2-yl)aniline in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in high purity.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide |
|---|---|
Molekularformel |
C23H18N2O4 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-11-9-15(10-12-18)13-21(26)24-17-6-4-5-16(14-17)22-25-20-8-3-2-7-19(20)23(27)29-22/h2-12,14H,13H2,1H3,(H,24,26) |
InChI-Schlüssel |
VPZUMOMROOOFIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)



![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)

![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)